molecular formula C9H15ClO B14219458 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran CAS No. 562810-12-2

4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran

Cat. No.: B14219458
CAS No.: 562810-12-2
M. Wt: 174.67 g/mol
InChI Key: BLYMZBRPGFTZER-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is a heterocyclic organic compound It is characterized by a pyran ring substituted with a chlorine atom and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran typically involves the reaction of a suitable pyran precursor with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom into the pyran ring. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyranones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 6-(2-methylpropyl)-3,6-dihydro-2H-pyran.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Pyranones

    Reduction: 6-(2-methylpropyl)-3,6-dihydro-2H-pyran

    Substitution: Various substituted pyran derivatives

Scientific Research Applications

4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chlorinated pyrans on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom and the pyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-methylpropyl)pyrimidine
  • 4-Chloro-6-(2-methylpropyl)pyridine
  • 4-Chloro-6-(2-methylpropyl)pyrazine

Comparison

4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is unique due to its pyran ring structure, which distinguishes it from pyrimidine, pyridine, and pyrazine derivatives. The presence of the chlorine atom and the isobutyl group also contributes to its distinct chemical and biological properties.

Properties

CAS No.

562810-12-2

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

4-chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C9H15ClO/c1-7(2)5-9-6-8(10)3-4-11-9/h6-7,9H,3-5H2,1-2H3

InChI Key

BLYMZBRPGFTZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C=C(CCO1)Cl

Origin of Product

United States

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